molecular formula C21H18F2N4O B2909770 N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034619-86-6

N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Numéro de catalogue B2909770
Numéro CAS: 2034619-86-6
Poids moléculaire: 380.399
Clé InChI: QYTWFRFHYQWKNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as DFPM, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a potential drug candidate that has shown promising results in preclinical studies. DFPM belongs to the class of azetidine derivatives that have been reported to exhibit various biological activities.

Mécanisme D'action

The mechanism of action of N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is not fully understood. However, studies have suggested that it targets multiple signaling pathways involved in cancer cell growth and survival. This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is often upregulated in cancer cells. It has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been reported to inhibit cancer cell migration and invasion, which are important processes involved in cancer metastasis. This compound has been shown to have minimal toxicity towards normal cells, which is a desirable characteristic for a potential drug candidate.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have good solubility in various solvents, which makes it suitable for in vitro studies. However, this compound has some limitations, including its low aqueous solubility and poor bioavailability. These limitations need to be addressed to improve its potential as a drug candidate.

Orientations Futures

There are several future directions for the research on N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. One area of interest is the development of this compound analogs with improved bioavailability and efficacy. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer drugs. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a novel anticancer drug.

Méthodes De Synthèse

The synthesis of N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves a multi-step reaction process. It starts with the reaction of 2,6-difluorobenzylamine with 4-cyanopyrimidine to form an intermediate. This intermediate is then reacted with ethyl 3-bromopropionate to give the desired product, which is further hydrolyzed to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the product.

Applications De Recherche Scientifique

N-(2,6-difluorobenzyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antifungal activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have antiviral activity against influenza A and B viruses. In addition, this compound has shown potent antifungal activity against Candida albicans.

Propriétés

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O/c22-17-7-4-8-18(23)16(17)10-24-21(28)15-11-27(12-15)20-9-19(25-13-26-20)14-5-2-1-3-6-14/h1-9,13,15H,10-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTWFRFHYQWKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.